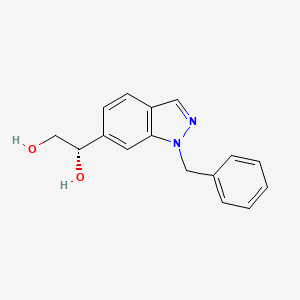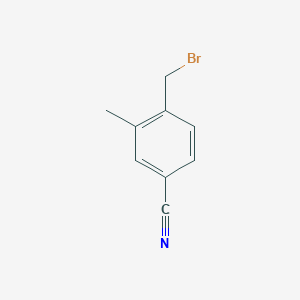
4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane
Vue d'ensemble
Description
4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane: is a highly fluorinated organic compound. It belongs to the class of dioxolanes, which are cyclic ethers containing two oxygen atoms in a five-membered ring. The presence of multiple fluorine atoms and chlorine atoms in its structure makes it a compound of interest in various fields, including materials science and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated and chlorinated precursors.
Cyclization Reaction: The key step involves the cyclization of these precursors to form the dioxolane ring. This can be achieved through a nucleophilic substitution reaction, where a nucleophile attacks an electrophilic carbon center, leading to the formation of the cyclic ether.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, with the use of suitable solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the halogen atoms.
Oxidation Reactions: It can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of less halogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. The reactions are usually performed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reactions are conducted in aprotic solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dioxolanes, while oxidation and reduction reactions can produce corresponding oxides or less halogenated derivatives.
Applications De Recherche Scientifique
4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane has several scientific research applications, including:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials, such as fluoropolymers and coatings with enhanced chemical resistance and thermal stability.
Pharmaceuticals: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those requiring fluorinated moieties for improved bioavailability and metabolic stability.
Chemical Research: The compound is used as a reagent in various chemical reactions, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane depends on its specific application. In general, the compound’s effects are mediated through its interactions with molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms can influence its binding affinity and selectivity, leading to specific biological or chemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-dichloro-2,4,5-trifluoro-1,3-dioxolane: Similar structure but lacks the pentafluoroethyl group.
2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane: Similar structure but lacks the dichloro groups.
4,5-dichloro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane: Similar structure but lacks the trifluoro groups.
Uniqueness
The uniqueness of 4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane lies in its combination of multiple halogen atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in materials science, pharmaceuticals, and chemical research.
Propriétés
IUPAC Name |
4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F8O2/c6-2(10)3(7,11)17-5(15,16-2)1(8,9)4(12,13)14 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOCSSCSIOXAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(O1)(C(C(F)(F)F)(F)F)F)(F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


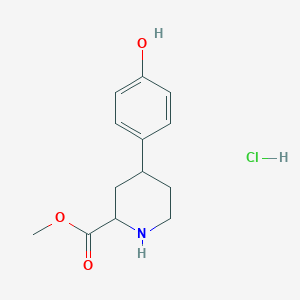
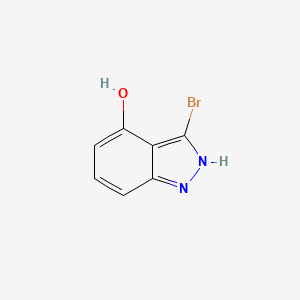


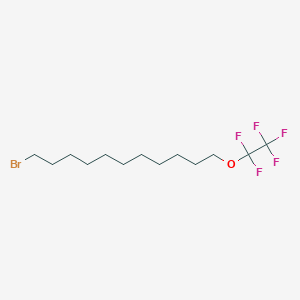
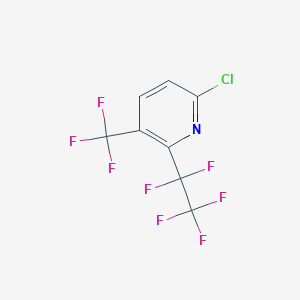
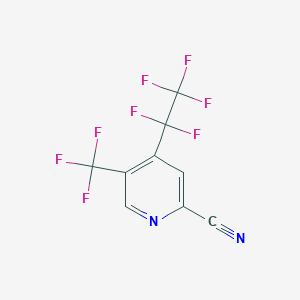
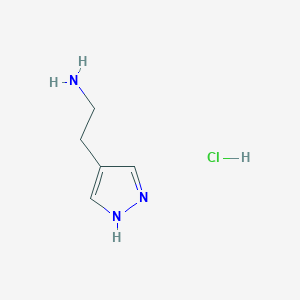
![4,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3225232.png)
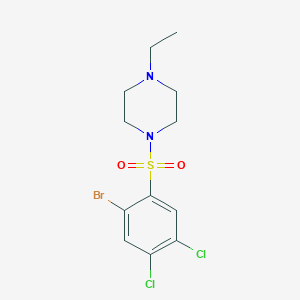
![Methyl (s,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate](/img/structure/B3225243.png)
![4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole](/img/structure/B3225246.png)
